molecular formula C11H17NS B13259610 4-(Diethylamino)-benzenemethanethiol

4-(Diethylamino)-benzenemethanethiol

Cat. No.: B13259610
M. Wt: 195.33 g/mol
InChI Key: XJPBOIUBKHPWFC-UHFFFAOYSA-N
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Description

4-(Diethylamino)-benzenemethanethiol is an organic compound characterized by the presence of a diethylamino group attached to a benzene ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-benzenemethanethiol typically involves the reaction of 4-(Diethylamino)-benzaldehyde with thiol-containing reagents under specific conditions. One common method is the reduction of 4-(Diethylamino)-benzaldehyde using sodium borohydride in the presence of a thiol source, such as thiourea, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-benzenemethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Diethylamino)-benzenemethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-benzenemethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the diethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-benzenemethanethiol: Similar structure but with dimethylamino instead of diethylamino group.

    4-(Diethylamino)-benzaldehyde: Lacks the thiol group but shares the diethylamino-benzene core.

    4-(Diethylamino)-salicylaldehyde: Contains an additional hydroxyl group on the benzene ring.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

[4-(diethylamino)phenyl]methanethiol

InChI

InChI=1S/C11H17NS/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3

InChI Key

XJPBOIUBKHPWFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CS

Origin of Product

United States

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